molecular formula C10H13BrN2O B1603048 4-((5-Bromopyridin-3-yl)methyl)morpholine CAS No. 364793-91-9

4-((5-Bromopyridin-3-yl)methyl)morpholine

Cat. No. B1603048
M. Wt: 257.13 g/mol
InChI Key: SUKRVRUMVQCFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((5-Bromopyridin-3-yl)methyl)morpholine” is a chemical compound with the molecular formula C10H13BrN2O . It is used primarily for research and development purposes .


Molecular Structure Analysis

The molecular structure of “4-((5-Bromopyridin-3-yl)methyl)morpholine” consists of a morpholine ring attached to a 5-bromopyridin-3-yl group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

“4-((5-Bromopyridin-3-yl)methyl)morpholine” has a molecular weight of 257.13 . It has a predicted boiling point of 354.4±42.0 °C and a predicted density of 1.499±0.06 g/cm3 . It should be stored at room temperature in a dark place .

Scientific Research Applications

Functionalization and Synthesis

  • Functionalization of Pyridazine Rings : Research has shown the effectiveness of palladium-catalysed aminocarbonylation for functionalizing the pyridazine rings, using compounds like morpholine for the synthesis of amino-substituted bromopyridazinones. This demonstrates the compound's utility in creating derivatives for further chemical exploration (Takács et al., 2012).
  • Synthesis of Antimicrobials : A study presented an efficient synthesis method for a compound structurally similar to "4-((5-Bromopyridin-3-yl)methyl)morpholine," highlighting its potential in creating potent antimicrobials, including derivatives of arecoline and phendimetrazine (Kumar et al., 2007).
  • Antibacterial Compound Development : The substitution of chlorines in certain compounds with morpholine has been investigated for creating new antibacterial agents. This underscores the compound's applicability in pharmaceutical chemistry for developing novel antibacterial compounds (Rahimizadeh et al., 2011).

Novel Chemical Reactions

  • Halogen Bonding and N-Arylation : Research on halogen bonding versus N-arylation with haloarenenitriles showcases the complex interplay between morpholine derivatives and other chemical entities, indicating the compound's relevance in studying halogen bonding mechanisms (Baykov et al., 2021).
  • Copper(II) and Oxido-Vanadium(IV) Complexes : A study focusing on the reaction of similar compounds to create copper(II) and oxido-vanadium(IV) complexes for potential catalytic and antioxidative applications highlights the utility of such morpholine derivatives in inorganic chemistry and catalysis (Takjoo et al., 2013).

Advanced Material and Method Development

  • Synthesis of Morpholine Derivatives : The development of novel synthetic routes for morpholine derivatives, including those involving "4-((5-Bromopyridin-3-yl)methyl)morpholine," has significant implications for pharmaceuticals and materials science, as these derivatives play a crucial role in the synthesis of various bioactive compounds (Leathen et al., 2009).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

4-[(5-bromopyridin-3-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-10-5-9(6-12-7-10)8-13-1-3-14-4-2-13/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKRVRUMVQCFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625370
Record name 4-[(5-Bromopyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromopyridin-3-yl)methyl)morpholine

CAS RN

364793-91-9
Record name 4-[(5-Bromopyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in a similar way as described in Example 18, Step C, using 5-bromo-pyridine-3-carbaldehyde and morpholine. The crude compound was purified (SiO2: 0-3% 2 M NH3 in MeOH/DCM) to provide the title compound (61%).
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61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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